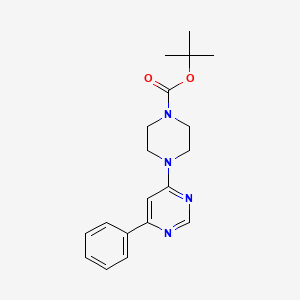

Tert-butyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 6-phenylpyrimidin-4-yl substituent. Its synthesis typically involves coupling tert-butyl piperazine-1-carboxylate with pyrimidine derivatives under reflux conditions using reagents such as propylphosphonic anhydride (T3P®) and triethylamine (Et3N) in solvents like ethylene dichloride . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors, antimicrobial agents, and other bioactive molecules.

Properties

IUPAC Name |

tert-butyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-19(2,3)25-18(24)23-11-9-22(10-12-23)17-13-16(20-14-21-17)15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGRRRJKNLATAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the pyrimidinyl core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

Reduction reactions might involve hydrogen gas and a suitable catalyst.

Substitution reactions can be carried out using nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural features allow it to interact with various biological targets.

Medicine: The compound has potential applications in drug discovery and development. It can serve as a lead compound for the design of new therapeutic agents targeting specific diseases.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism by which tert-butyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

Key Observations :

Stability and Pharmacokinetic Properties

- Acid Stability : Unlike analogs such as tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (1a), which degrade in simulated gastric fluid , the target compound’s Boc-protected piperazine and phenylpyrimidine core may confer greater acid stability.

- Metabolic Stability : Imidazothiazole-containing analogs (e.g., ) exhibit enhanced resistance to cytochrome P450-mediated oxidation due to steric shielding of the heterocyclic core.

Biological Activity

Tert-butyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate (TBPP) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

TBPP is characterized by a complex molecular structure that includes a tert-butyl group, a phenyl ring, a pyrimidinyl group, and a piperazine ring. Its molecular formula is , and it has a molecular weight of 344.42 g/mol. The structural features of TBPP contribute to its reactivity and interactions with biological targets, making it a valuable compound for research and development.

The biological activity of TBPP is largely attributed to its ability to interact with various molecular targets within biological systems. The compound is known to modulate enzyme activity and receptor binding, which can lead to significant biological responses. Some proposed mechanisms include:

- Enzyme Inhibition : TBPP has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism.

- Receptor Interaction : The compound may bind to G-protein-coupled receptors (GPCRs) or other types of receptors, influencing signal transduction pathways that regulate cellular functions.

Anticancer Activity

Research indicates that TBPP exhibits anticancer properties. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (vulvar carcinoma) | 15 | |

| MCF-7 (breast cancer) | 12 | |

| HeLa (cervical cancer) | 10 |

These findings suggest that TBPP may serve as a lead compound for the development of novel anticancer therapies.

Antimicrobial Activity

In addition to its anticancer effects, TBPP has shown promise as an antimicrobial agent. Studies have reported that it possesses activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

This antimicrobial activity highlights the potential for TBPP to be developed into treatments for bacterial infections.

Case Studies and Research Findings

Several studies have focused on the biological implications of TBPP:

- Study on Anticancer Mechanisms : A study published in Cancer Research explored the mechanism by which TBPP inhibits cancer cell growth. The researchers found that TBPP induces apoptosis through the activation of caspase pathways in A431 cells, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy : Another study investigated the antimicrobial properties of TBPP against multi-drug resistant strains. The results indicated that TBPP not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections .

- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies have shown that TBPP has favorable absorption characteristics, with an estimated half-life suitable for therapeutic applications. However, further toxicological assessments are necessary to ensure safety for clinical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.